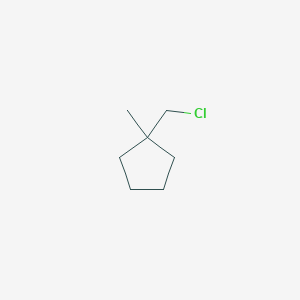

1-(Chloromethyl)-1-methylcyclopentane

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13Cl |

|---|---|

Molecular Weight |

132.63 g/mol |

IUPAC Name |

1-(chloromethyl)-1-methylcyclopentane |

InChI |

InChI=1S/C7H13Cl/c1-7(6-8)4-2-3-5-7/h2-6H2,1H3 |

InChI Key |

CFFBQXAHRMKJKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1)CCl |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity of 1 Chloromethyl 1 Methylcyclopentane

Nucleophilic Substitution Pathways of Tertiary Chlorides

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a chloride ion, by a nucleophile. The two primary mechanisms for this transformation are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. The structure of the alkyl halide plays a critical role in determining which mechanism will prevail. solubilityofthings.com

Elucidating SN1 Reaction Mechanisms and Carbocation Stability

The SN1 reaction is a stepwise mechanism that proceeds through a carbocation intermediate. masterorganicchemistry.comlibretexts.org It is generally favored by tertiary substrates due to the stability of the resulting carbocation. solubilityofthings.comchemistrysteps.com The rate of an SN1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow, rate-determining step. chemicalnote.comlibretexts.orgopenstax.org

For 1-(Chloromethyl)-1-methylcyclopentane, the SN1 mechanism begins with the departure of the chloride leaving group to form a primary carbocation, the (1-methylcyclopentyl)methyl cation.

Step 1: Formation of a Carbocation

Primary carbocations are inherently unstable. quora.com However, the stability of the carbocation intermediate is paramount to the feasibility of the SN1 pathway. lumenlearning.com Consequently, this highly unstable primary carbocation is prone to rearrangement to a more stable form. A 1,2-alkyl shift, specifically a ring expansion, occurs where a carbon-carbon bond from the cyclopentane (B165970) ring migrates to the carbocation center. This rearrangement yields a significantly more stable tertiary carbocation, the 1-methylcyclohexyl cation.

Step 2: Carbocation Rearrangement (Ring Expansion)

The stability of carbocations follows the trend: tertiary > secondary > primary > methyl. quora.comkhanacademy.org This driving force for rearrangement is a key feature in the SN1 reactivity of substrates like 1-(Chloromethyl)-1-methylcyclopentane.

Step 3: Nucleophilic Attack

The final step involves the rapid attack of a nucleophile on the planar, sp²-hybridized tertiary carbocation. libretexts.orglibretexts.org Because the nucleophile can approach from either face of the planar carbocation, a mixture of stereoisomers can be formed if the resulting carbon center is chiral. libretexts.orgopenstax.org

Elimination Reactions Forming Cyclic Olefins

In addition to substitution, alkyl halides can undergo elimination reactions, where a molecule of HX is removed to form an alkene. These reactions are often in competition with substitution pathways. libretexts.org

Regioselective Alkene Formation from Chloromethyl Cyclopentanes

Elimination reactions of 1-(Chloromethyl)-1-methylcyclopentane are mechanistically constrained. A direct E2 (elimination, bimolecular) reaction is not possible for this substrate. The E2 mechanism requires a strong base to abstract a proton from a carbon atom (the β-carbon) adjacent to the carbon bearing the leaving group (the α-carbon). In this molecule, the β-carbon is the quaternary C1 of the cyclopentane ring, which has no hydrogen atoms to abstract.

Therefore, elimination must proceed through an E1 (elimination, unimolecular) mechanism, which shares the same initial step as the SN1 reaction: formation of a carbocation. khanacademy.orglibretexts.org Following the previously described rearrangement to the 1-methylcyclohexyl cation, a weak base (often the solvent) can abstract a proton from an adjacent carbon to form a double bond.

Two possible alkene products can be formed from the 1-methylcyclohexyl cation:

1-methylcyclohexene: Formed by removing a proton from the C2 or C6 position of the ring. This is a trisubstituted alkene.

Methylenecyclohexane: Formed by removing a proton from the methyl group. This is a disubstituted alkene.

According to Zaitsev's Rule , in an elimination reaction, the major product is the more stable, more highly substituted alkene. libretexts.orglibretexts.orgvaia.com Therefore, the regioselective formation of 1-methylcyclohexene is strongly favored.

E1 Elimination Pathway

Competitive Substitution versus Elimination Processes in Reactivity

For 1-(Chloromethyl)-1-methylcyclopentane, which reacts via a rearranged tertiary carbocation, SN1 and E1 reactions are highly competitive. libretexts.org The product distribution depends on several factors, primarily the function of the reagent (as a nucleophile or a base) and the reaction temperature.

Basicity of the Reagent: Strong bases favor elimination. libretexts.org However, since the reaction proceeds via an E1 mechanism, even weak bases can facilitate elimination. The key distinction is whether the reagent acts as a nucleophile (attacking the carbocation center, leading to SN1 products) or as a base (abstracting a proton, leading to E1 products). okstate.edu

Steric Hindrance: Bulky bases will favor elimination as it is often easier to abstract a sterically accessible proton from the periphery of the molecule than for the base to act as a nucleophile and attack the carbocation center. vaia.comyoutube.com

Temperature: Elimination reactions are generally favored at higher temperatures. This is because elimination results in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term becomes more significant at higher temperatures, making elimination more favorable. youtube.com

The following table outlines the conditions that influence the competition between SN1 and E1 pathways.

| Condition | Favors SN1 (Substitution) | Favors E1 (Elimination) |

| Reagent | Good nucleophile, weak base (e.g., H₂O, CH₃OH at low temp.) | Weak nucleophile, weak base (e.g., H₂O, CH₃OH at high temp.) |

| Temperature | Lower temperatures | Higher temperatures |

Rearrangement Reactions in Chloromethyl Cycloalkane Systems

The study of 1-(chloromethyl)-1-methylcyclopentane provides a valuable platform for investigating the intricate mechanistic pathways of rearrangement reactions in cyclic systems. The formation of a carbocation intermediate, typically through solvolysis, initiates a cascade of potential rearrangements driven by the pursuit of greater thermodynamic stability.

Carbocation Rearrangements of Cycloalkylmethyl Systems

The ionization of 1-(chloromethyl)-1-methylcyclopentane leads to the formation of the primary 1-methylcyclopentylmethyl carbocation. Primary carbocations are inherently unstable and prone to rapid rearrangement to form more stable secondary or tertiary carbocations. This rearrangement can occur through either a hydride shift or an alkyl shift. In the case of the 1-methylcyclopentylmethyl cation, a 1,2-hydride shift from the adjacent tertiary carbon of the cyclopentane ring would result in a more stable tertiary carbocation. Alternatively, a Wagner-Meerwein rearrangement involving the migration of one of the ring carbons can also occur, leading to ring expansion.

These carbocation rearrangements are a common feature in the chemistry of cycloalkylmethyl systems and are driven by the energetic favorability of forming a more substituted, and thus more stable, carbocationic center. The precise pathway of rearrangement is often influenced by subtle electronic and steric factors within the molecule.

Ring Expansion Phenomena in Methylcyclopentyl Cations

A significant rearrangement pathway available to the 1-methylcyclopentylmethyl cation is ring expansion. This process involves the migration of one of the cyclopentane ring carbons to the carbocationic center, resulting in the formation of a more stable six-membered ring. Specifically, the 1-methylcyclopentylmethyl cation can rearrange to a tertiary cyclohexyl cation. This transformation is energetically favorable due to the relief of ring strain associated with the cyclopentane ring (approximately 6 kcal/mol) and the formation of a more stable tertiary carbocation within a cyclohexane (B81311) framework.

The propensity for ring expansion in such systems is well-documented and represents a key mechanistic pathway in the solvolysis of cyclopentylmethyl derivatives. The transition state for this rearrangement involves a bridged carbocation, and the rate of ring expansion is influenced by the substitution pattern of the ring and the nature of the solvent.

Ring Contraction Phenomena in Related Cyclic Cations

While ring expansion is a dominant pathway for the 1-methylcyclopentylmethyl cation, the phenomenon of ring contraction can be observed in related cyclic cations, particularly in larger ring systems. For instance, certain substituted cyclohexyl cations can undergo ring contraction to form more stable cyclopentyl derivatives. This process is generally less common than ring expansion from a five-membered to a six-membered ring but can be favored under specific structural or reaction conditions.

The driving force for ring contraction is typically the formation of a more stable carbocation that cannot be achieved through other rearrangement pathways. For example, a secondary carbocation in a larger, more flexible ring might contract to a tertiary carbocation in a smaller ring if other hydride or alkyl shifts are less favorable. In the context of the 1-methylcyclopentylmethyl cation, ring contraction is not a likely event as it would lead to a more strained four-membered ring and a less stable carbocation.

Mechanistic Elucidation of Migratory Aptitude in Rearrangements

In the rearrangement of the 1-methylcyclopentylmethyl cation, a key question is the relative migratory aptitude of the different groups attached to the carbon bearing the positive charge. The potential migrating groups are the methyl group and the cyclopentane ring carbons. Migratory aptitude refers to the relative ability of a group to migrate to an adjacent electron-deficient center.

Generally, the group that can better stabilize the resulting positive charge has a higher migratory aptitude. In this case, the migration of a ring carbon (leading to ring expansion) is generally favored over a methyl group migration. This preference is attributed to the relief of ring strain and the formation of a more stable tertiary cyclohexyl cation. Theoretical studies and experimental observations on related systems support the superior migratory aptitude of the ring alkyl group in such rearrangements.

Table 1: Factors Influencing Migratory Aptitude

| Migrating Group | Stabilizing Factors | General Aptitude |

| Hydride | Small size, low activation energy for migration | High |

| Alkyl (acyclic) | Inductive effect, hyperconjugation | Moderate |

| Ring Alkyl | Relief of ring strain, formation of more stable ring systems | High (in strained rings) |

| Phenyl | Resonance stabilization of the transition state | Very High |

Influence of Electronic and Steric Factors on Rearrangement Barriers

The energy barriers for the various possible rearrangements of the 1-methylcyclopentylmethyl cation are influenced by a combination of electronic and steric factors. Electronic factors primarily relate to the stability of the carbocation intermediates and transition states. The formation of a tertiary carbocation is electronically more favorable than a secondary or primary carbocation due to hyperconjugation and inductive effects.

Steric factors come into play in the transition states of the rearrangement processes. The migration of a bulky group may be sterically hindered, leading to a higher activation energy for that particular rearrangement pathway. In the case of the 1-methylcyclopentylmethyl cation, the geometry of the cyclopentane ring and the methyl group will influence the ease with which the ring can expand. The transition state for ring expansion requires a specific orientation of the migrating bond with the empty p-orbital of the carbocation, and any steric hindrance that prevents this alignment will increase the energy barrier for the rearrangement.

Radical Reactions Involving Chloromethyl Moieties in Cyclic Systems

The chloromethyl group in 1-(chloromethyl)-1-methylcyclopentane can also participate in radical reactions, typically initiated by heat or light. Homolytic cleavage of the carbon-chlorine bond can generate a primary 1-methylcyclopentylmethyl radical. The stability and subsequent reactions of this radical are of significant interest.

The stability of alkyl radicals follows the order: tertiary > secondary > primary. Therefore, the initially formed primary radical is likely to be less stable than other possible radical intermediates. However, unlike carbocations, radical rearrangements are generally less common and require specific structural features.

Free-radical halogenation of methylcyclopentane (B18539) has been shown to be highly selective, with a strong preference for the abstraction of the tertiary hydrogen atom to form the most stable tertiary radical. By analogy, if a radical were to be formed on the cyclopentane ring of 1-(chloromethyl)-1-methylcyclopentane, it would preferentially form at the tertiary carbon.

Intramolecular radical reactions, such as 1,5-hydrogen abstraction, are also a possibility. For instance, in reactions like the Hofmann-Löffler reaction, a nitrogen-centered radical can abstract a hydrogen from a delta-carbon to form a five-membered ring. A similar intramolecular hydrogen abstraction by the 1-methylcyclopentylmethyl radical, while mechanistically possible, would depend on the specific reaction conditions and the geometric feasibility of the transition state.

Table 2: Relative Stability of Carbon Radicals

| Radical Type | Example | Relative Stability |

| Tertiary | (CH₃)₃C• | Most Stable |

| Secondary | (CH₃)₂CH• | More Stable |

| Primary | CH₃CH₂• | Less Stable |

| Methyl | CH₃• | Least Stable |

Transition Metal Catalysis in Reactivity Profiling of Halogenated Cycloalkanes

The reactivity of halogenated cycloalkanes, such as 1-(chloromethyl)-1-methylcyclopentane, can be significantly influenced and controlled through the use of transition metal catalysts. These catalysts are pivotal in a variety of synthetic transformations, most notably in cross-coupling reactions, which have become fundamental methods for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com While direct studies on 1-(chloromethyl)-1-methylcyclopentane are not extensively documented, its reactivity can be inferred from the well-established behavior of other alkyl halides in transition metal-catalyzed processes. organicreactions.orgacs.orgnih.gov

The primary challenge in using alkyl halides, particularly those with sp³-hybridized carbon centers like 1-(chloromethyl)-1-methylcyclopentane, in cross-coupling reactions is the initial step of oxidative addition to the low-valent transition metal center. acs.orgacs.org This step is generally less efficient for alkyl halides compared to their aryl or alkenyl counterparts. acs.org However, significant progress has been made through the development of specialized ligand systems for catalysts based on palladium, nickel, and copper, which enhance their reactivity towards alkyl halides. rsc.orgacs.org

A general catalytic cycle for the cross-coupling of an alkyl halide (R-X) involves three key steps:

Oxidative Addition: The alkyl halide adds to the low-valent metal center (M), leading to a change in the metal's oxidation state and the formation of an organometallic intermediate (R-M-X).

Transmetalation: A second organometallic reagent (R'-M') transfers its organic group to the initial metal complex, displacing the halide and forming a new complex (R-M-R').

Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product (R-R'), regenerating the original low-valent metal catalyst. acs.org

For a tertiary alkyl chloride like 1-(chloromethyl)-1-methylcyclopentane, a significant side reaction that can compete with the desired cross-coupling is β-hydride elimination. acs.org However, the structure of 1-(chloromethyl)-1-methylcyclopentane, being a neopentyl-type halide, lacks β-hydrogens on the carbon adjacent to the chloromethyl group, which should suppress this unwanted pathway and favor the desired cross-coupling reaction.

The choice of transition metal catalyst and ligands is crucial in dictating the outcome of the reaction. Nickel and palladium complexes are among the most widely used for cross-coupling reactions involving alkyl halides. rsc.orgacs.org Iron-based catalysts have also emerged as a more economical and environmentally friendly alternative. nih.gov

Table 1: Overview of Transition Metal Catalysts in Cross-Coupling of Alkyl Halides

| Catalyst System | Typical Substrates | Mechanistic Considerations | Potential Side Reactions |

|---|---|---|---|

| Palladium-based | Primary and secondary alkyl bromides and iodides | Oxidative addition can be slow; requires specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. | β-hydride elimination for substrates with available β-hydrogens. |

| Nickel-based | Primary and secondary alkyl chlorides, bromides, and iodides | Generally more reactive towards alkyl chlorides than palladium; can proceed via radical pathways. | Homocoupling of the organometallic reagent. |

| Copper-based | Activated alkyl halides | Often used in combination with Grignard reagents; mechanism can differ from Pd and Ni systems. | Formation of ate complexes. |

| Iron-based | Primary and secondary alkyl halides | Less expensive and more sustainable; mechanisms can be complex and may involve radical species. | Catalyst deactivation. |

Electrochemical Transformations of Chloromethyl Compounds

The electrochemical behavior of chloromethyl compounds, including 1-(chloromethyl)-1-methylcyclopentane, is characterized by the reductive cleavage of the carbon-chlorine bond. cecri.res.in This process can be initiated either directly at the electrode surface or indirectly through the use of a mediator. The ease of reduction of the C-Cl bond is a key factor, with the general trend for carbon-halogen bond fission being I > Br > Cl > F. cecri.res.in

Direct electrochemical reduction of an alkyl chloride typically involves a two-electron transfer process, leading to the formation of a carbanion intermediate and a chloride ion. cecri.res.in This carbanion can then participate in subsequent chemical reactions, such as protonation by the solvent or reaction with other electrophiles present in the reaction mixture. The reduction potentials for alkyl chlorides are generally quite negative, indicating that a significant driving force is required for the electron transfer to occur. nih.gov

The electrochemical reduction can also proceed via a one-electron transfer to form a radical anion, which then fragments into an alkyl radical and a chloride ion. This alkyl radical can then be further reduced to the carbanion at the electrode surface or participate in radical-based reactions. nih.govnih.gov

Indirect electrolysis offers an alternative pathway for the reduction of alkyl chlorides at less negative potentials. cecri.res.inscispace.com In this approach, a mediator molecule is first reduced at the electrode to generate a stable radical anion. This radical anion then transfers an electron to the alkyl chloride in the bulk solution, regenerating the mediator and initiating the cleavage of the C-Cl bond. scispace.com This catalytic process can significantly lower the overpotential required for the reduction. scispace.com

The electrochemical transformation of organochlorine compounds is also relevant in the context of environmental remediation, where electrochemical oxidation and reduction methods are employed to degrade persistent organic pollutants. nih.govresearchgate.netmatec-conferences.org

Table 2: General Electrochemical Reactions of Alkyl Chlorides

| Reaction Type | Process Description | Key Intermediates | Typical Products |

|---|---|---|---|

| Direct Reduction | Two-electron transfer from the cathode to the C-Cl bond. | Carbanion (R⁻) | Alkanes (from protonation), coupled products. |

| Stepwise Reduction | Initial one-electron transfer followed by fragmentation and a second electron transfer. | Radical anion (R-Cl⁻•), Alkyl radical (R•), Carbanion (R⁻) | Alkanes, dimers, products from radical reactions. |

| Indirect Reduction (Mediated) | Electron transfer from an electrochemically generated mediator to the alkyl chloride. | Mediator radical anion, Alkyl radical (R•) | Alkanes, products from subsequent reactions of the alkyl radical. |

| Electrochemical Oxidation | Not a typical transformation for alkyl chlorides, but relevant for degradation of organochlorine compounds. | Radical cations, carbocations | Mineralized products (CO₂, H₂O, HCl). |

Stereochemical and Conformational Analysis of 1 Chloromethyl 1 Methylcyclopentane and Derivatives

Conformational Dynamics of Five-Membered Ring Systems

The cyclopentane (B165970) ring, a fundamental structure in many organic molecules, is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. To alleviate this strain, the ring puckers into non-planar conformations. libretexts.org This puckering, however, introduces some angle strain as the C-C-C bond angles deviate from the ideal tetrahedral angle of 109.5°. The final geometry is a balance between minimizing torsional and angle strain. libretexts.orgdalalinstitute.com

The cyclopentane ring exhibits a dynamic conformational behavior known as pseudorotation. This process involves the continuous interconversion between various puckered conformations without passing through a high-energy planar transition state. wikipedia.orgnih.gov The two primary conformations involved in this circuit are the envelope (Cs) and the twist or half-chair (C2) forms. nih.gov

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. In the twist conformation, three carbons are coplanar, with one atom above and one below the plane. nih.gov For unsubstituted cyclopentane, the energy difference between these forms is minimal, allowing for rapid interconversion. nih.gov This rapid "rotation" of the pucker around the ring is what is termed pseudorotation.

The introduction of substituents on the cyclopentane ring can create energetic preferences for certain conformations, thereby restricting free pseudorotation. The substituents can stabilize conformations that minimize steric interactions.

In 1-(chloromethyl)-1-methylcyclopentane, the C1 carbon is geminally disubstituted. This substitution pattern significantly influences the conformational preference of the cyclopentane ring. The primary factor governing the conformation will be the steric bulk of the methyl and chloromethyl groups.

To minimize steric strain, the ring is expected to adopt a conformation where the C1 carbon is part of the puckered region, which would allow for a more staggered arrangement of the substituents with respect to the adjacent ring hydrogens. The molecule will likely favor an envelope conformation where the substituted carbon (C1) is not the "flap" of the envelope, or a twist conformation that positions the bulky groups in pseudo-equatorial positions to reduce steric hindrance.

The relative steric demands of the methyl and chloromethyl groups will be a key determinant. While a definitive conformational analysis would require specific experimental or computational data, general principles suggest that the molecule will exist as a rapidly equilibrating mixture of conformers, with a preference for those that minimize unfavorable steric interactions involving the two substituents at the C1 position.

Chirality and Stereoisomerism in 1-(Chloromethyl)-1-methylcyclopentane Derivatives

1-(Chloromethyl)-1-methylcyclopentane itself is an achiral molecule. This is because the C1 carbon, although bonded to four different groups (a methyl group, a chloromethyl group, and two -CH2- groups of the ring), does not have a plane of symmetry passing through it but the molecule as a whole possesses a plane of symmetry.

However, the introduction of an additional substituent at any other position on the cyclopentane ring (C2, C3, C4, or C5) would render the molecule chiral. For instance, the synthesis of substituted cyclopentane derivatives can lead to the formation of multiple stereocenters. nih.gov

Consider a derivative, such as 2-methyl-1-(chloromethyl)-1-methylcyclopentane. In this case, both C1 and C2 would be chiral centers. This would give rise to a set of four possible stereoisomers (two pairs of enantiomers): (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The spatial arrangement of the substituents would dictate the relative stability of these stereoisomers and their preferred conformations. The presence of multiple chiral centers is a common feature in many biologically active cyclopentane derivatives.

Spectroscopic Elucidation of Stereochemical Features

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for investigating the conformational properties of cyclic molecules. researchgate.net The vibrational frequencies of specific bonds and functional groups are sensitive to their local chemical environment, which changes with the conformation of the ring.

For 1-(chloromethyl)-1-methylcyclopentane and its derivatives, several key vibrational modes can be monitored:

C-Cl Stretching: The frequency of the carbon-chlorine stretching vibration is known to be sensitive to the conformational arrangement. Different conformers (e.g., those with the chloromethyl group in an axial-like vs. equatorial-like position) would likely exhibit distinct C-Cl stretching frequencies.

Ring Puckering Modes: The low-frequency region of the Raman and IR spectra contains information about the ring puckering and twisting vibrations. The specific frequencies and intensities of these modes are characteristic of the envelope or twist conformations of the cyclopentane ring. nih.gov

CH2 and CH3 Vibrations:** The stretching and bending vibrations of the methyl and methylene (B1212753) groups can also provide clues about the conformational state of the molecule.

By analyzing the vibrational spectra, potentially at different temperatures, it is possible to identify the presence of different conformers and, in some cases, determine their relative populations. acs.org

Interactive Table: Expected Vibrational Frequencies for Conformational Analysis

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |

| C-H Stretch (CH₃, CH₂) | 2850-3000 | Sensitive to local electronic environment. |

| C-H Bend (CH₃, CH₂) | 1350-1470 | Can be complex due to multiple CH₂ and CH₃ groups. |

| C-C Stretch | 800-1200 | Ring vibrations are often coupled. |

| C-Cl Stretch | 600-800 | Highly sensitive to the gauche/anti relationship with neighboring groups, making it a good conformational probe. |

| Ring Puckering/Twisting | < 400 | Low-frequency modes directly related to the ring conformation. Often studied with Raman spectroscopy. |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed stereochemical and conformational analysis of substituted cyclopentanes in solution. psu.eduacs.org Both ¹H and ¹³C NMR provide a wealth of information.

Chemical Shifts: The chemical shifts of the protons and carbons in the cyclopentane ring are highly dependent on their spatial orientation. Protons in axial-like positions are typically shielded (appear at a lower chemical shift) compared to those in equatorial-like positions. The chemical shifts of the methyl and chloromethyl groups would also be indicative of the preferred ring conformation.

Spin-Spin Coupling Constants: Vicinal proton-proton (³JHH) coupling constants are related to the dihedral angle between the coupled protons through the Karplus relationship. By measuring these coupling constants around the ring, it is possible to deduce the dihedral angles and thus the preferred conformation of the cyclopentane ring. psu.edu

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) provide information about through-space interactions between protons. The observation of an NOE between two protons indicates that they are in close spatial proximity (typically < 5 Å). This is invaluable for determining the relative stereochemistry of substituents and for distinguishing between different conformational isomers. For example, an NOE between a proton on the methyl group and a ring proton would help to define the orientation of the methyl group relative to the ring.

For chiral derivatives of 1-(chloromethyl)-1-methylcyclopentane, NMR is essential for determining the relative stereochemistry of the substituents. nih.gov

Interactive Table: Application of NMR Parameters in Stereochemical Analysis

| NMR Parameter | Information Gained | Application to 1-(Chloromethyl)-1-methylcyclopentane Derivatives |

| ¹H Chemical Shift | Electronic environment of protons. Axial vs. equatorial-like positions. | Distinguish between diastereomers. Provide clues about the preferred ring pucker. |

| ¹³C Chemical Shift | Electronic environment of carbons. | Confirm the number of non-equivalent carbons and support conformational assignments. |

| ³JHH Coupling Constants | Dihedral angles between adjacent protons. | Determine the degree of ring puckering and the phase of pseudorotation. |

| NOE | Through-space proximity of protons. | Establish the relative stereochemistry of substituents (cis/trans). Determine the orientation of the methyl and chloromethyl groups. |

Based on a comprehensive search of available scientific literature, there is a significant lack of specific published computational and theoretical research focused solely on 1-(chloromethyl)-1-methylcyclopentane that would be required to generate the detailed article as outlined. The instructions to strictly adhere to the provided outline and focus exclusively on this specific compound cannot be fulfilled with scientifically accurate and verifiable data.

General principles of computational chemistry and data from related molecules, such as cyclopentane and its other derivatives, exist. For example, research is available on the pseudorotation of the parent cyclopentane ring and the conformational preferences of monosubstituted cyclopentanes. However, extrapolating this information to 1-(chloromethyl)-1-methylcyclopentane without specific studies on this exact molecule would violate the core instruction to not introduce information or discussions that fall outside the explicit scope.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly follows the requested structure and content limitations for 1-(chloromethyl)-1-methylcyclopentane.

Computational and Theoretical Investigations on 1 Chloromethyl 1 Methylcyclopentane

Molecular Modeling and Simulation Approaches for Dynamic Behavior

The dynamic behavior of 1-(chloromethyl)-1-methylcyclopentane, a molecule characterized by its cyclic structure and substituted side chain, can be elucidated through a variety of computational and theoretical methods. These approaches provide insights into the molecule's conformational landscape, vibrational modes, and the energetic barriers that govern its internal motions. Molecular modeling and simulation techniques are indispensable for understanding the structure-property relationships of such halogenated hydrocarbons at an atomic level.

Molecular mechanics (MM) and quantum mechanics (QM) are two primary theoretical frameworks employed to investigate the dynamic properties of molecules like 1-(chloromethyl)-1-methylcyclopentane. Molecular dynamics (MD) simulations, which are often based on molecular mechanics force fields, further allow for the exploration of the time-dependent behavior of the system, providing a virtual window into its atomic-scale motions.

Conformational Analysis and Energy Landscapes

The cyclopentane (B165970) ring is not planar and exists in various puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and "half-chair" forms. For a substituted cyclopentane such as 1-(chloromethyl)-1-methylcyclopentane, the presence of the chloromethyl and methyl groups at the C1 position significantly influences the conformational preferences and the energy barriers between different puckered states.

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are well-suited for determining the relative energies of different conformers and the transition states connecting them. These calculations can provide a detailed potential energy surface (PES) of the molecule.

Table 1: Calculated Relative Energies of 1-(Chloromethyl)-1-methylcyclopentane Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| Envelope (C1-flap) | The C1 carbon atom is out of the plane of the other four carbon atoms. | 0.00 (Reference) |

| Half-Chair (C2-C3 twist) | The C2 and C3 atoms are displaced in opposite directions from the plane of the other three atoms. | 1.25 |

| Envelope (C3-flap) | The C3 carbon atom is out of the plane of the other four carbon atoms. | 0.85 |

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.

The data illustrates that different puckered conformations of the cyclopentane ring will have distinct energy levels, with the most stable conformer serving as the reference. The energy differences between these conformers are crucial for understanding the population distribution of each form at a given temperature.

Molecular Dynamics Simulations

To understand the dynamic behavior of 1-(chloromethyl)-1-methylcyclopentane over time, molecular dynamics (MD) simulations are employed. These simulations solve Newton's equations of motion for each atom in the system, governed by a force field that describes the interatomic interactions. The choice of an appropriate force field is critical for obtaining accurate simulation results, especially for halogenated hydrocarbons where polarization effects can be significant.

MD simulations can provide insights into:

Conformational transitions: The frequency and pathways of interconversion between different envelope and half-chair conformations.

Rotational dynamics: The rotation of the chloromethyl and methyl groups around the C1-C(CH2Cl) and C1-C(CH3) bonds.

Vibrational motions: The characteristic vibrational frequencies of different bonds and functional groups within the molecule.

Table 2: Key Dynamic Properties of 1-(Chloromethyl)-1-methylcyclopentane from a Hypothetical MD Simulation

| Property | Value |

| Average Ring Puckering Amplitude (Å) | 0.45 |

| C1-C(CH2Cl) Torsional Barrier (kcal/mol) | 3.5 |

| C-Cl Stretching Frequency (cm⁻¹) | ~700 |

Note: The data in this table is illustrative and represents the type of information that can be obtained from MD simulations.

These simulations can reveal the flexibility of the cyclopentane ring and the rotational freedom of its substituents. For instance, the torsional barrier for the chloromethyl group will dictate the rate at which it rotates, which can be important for its interactions with other molecules.

Synthetic Utility and Chemical Derivatization of 1 Chloromethyl 1 Methylcyclopentane

Strategic Use as a Versatile Synthetic Building Block for Carbocyclic Systems

1-(Chloromethyl)-1-methylcyclopentane serves as a strategic building block in the synthesis of various carbocyclic systems. The cyclopentane (B165970) moiety is a common structural motif found in numerous biologically active compounds and natural products. The compound's utility lies in the reactive nature of the chloromethyl group, which acts as an electrophilic site. This allows for the attachment of the 1-methylcyclopentylmethyl scaffold to other molecules or for its elaboration into more complex ring systems.

The primary alkyl chloride functionality of the chloromethyl group is well-suited for a variety of coupling reactions, enabling the construction of larger molecular frameworks. Organic chemists can leverage this reactivity to incorporate the sterically defined 1-methylcyclopentane unit into target molecules, influencing properties such as conformational rigidity and lipophilicity. This makes it a valuable starting material for creating libraries of compounds for medicinal chemistry and materials science research.

Derivatization to Form Diverse Substituted Cyclopentanes

The chemical reactivity of 1-(chloromethyl)-1-methylcyclopentane is dominated by the chloromethyl group, which readily participates in a range of derivatization reactions. These transformations allow for the synthesis of a wide variety of substituted cyclopentanes with tailored properties and functionalities.

The primary carbon-chlorine bond in 1-(chloromethyl)-1-methylcyclopentane is susceptible to attack by a wide range of nucleophiles, proceeding primarily through a bimolecular nucleophilic substitution (SN2) mechanism. This type of reaction allows for the direct and efficient introduction of various heteroatoms onto the cyclopentane framework.

Common nucleophiles employed in these transformations include:

Alkoxides and Phenoxides: Reaction with sodium alkoxides (NaOR) or sodium phenoxides (NaOAr) yields the corresponding ethers.

Amines: Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively.

Thiolates: Treatment with sodium thiolates (NaSR) results in the formation of thioethers.

Cyanide: The use of sodium or potassium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide (B81097): Sodium azide provides a straightforward route to the corresponding alkyl azide, a versatile intermediate for the synthesis of amines via reduction or for use in click chemistry.

These reactions are typically carried out in polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), to enhance the nucleophilicity of the attacking species and facilitate the substitution process.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydroxide (B78521) | NaOH | Alcohol |

| Alkoxide | NaOCH2CH3 | Ether |

| Amine | NH3 | Primary Amine |

| Thiolate | NaSH | Thiol |

| Cyanide | NaCN | Nitrile |

| Azide | NaN3 | Azide |

Beyond the introduction of heteroatoms, 1-(chloromethyl)-1-methylcyclopentane is a valuable substrate for carbon-carbon bond formation, a cornerstone of synthetic organic chemistry for building complex molecular skeletons. These reactions extend the carbon chain and allow for the creation of more intricate and elaborate structures.

Key carbon-carbon bond forming reactions involving this compound include:

Grignard Reactions: While direct reaction with magnesium is not feasible, 1-(chloromethyl)-1-methylcyclopentane can react with pre-formed Grignard reagents in the presence of a copper catalyst (e.g., lithium tetrachlorocuprate(II)) in a coupling reaction.

Organocuprate (Gilman) Reagents: These less basic organometallic reagents, such as lithium dialkylcuprates (R₂CuLi), are highly effective for coupling with primary alkyl halides, leading to the formation of a new carbon-carbon bond with good yield.

Alkylation of Enolates: The compound can act as an electrophile in reactions with enolates derived from ketones, esters, or other carbonyl compounds. This allows for the attachment of the 1-methylcyclopentylmethyl group to a carbon atom alpha to a carbonyl group.

Cyanide Alkylation: As mentioned previously, reaction with sodium cyanide not only introduces a heteroatom but also extends the carbon chain by one atom.

These methods provide powerful tools for assembling complex organic molecules from simpler, readily available starting materials.

Table 2: Carbon-Carbon Bond Forming Reactions

| Reagent Type | Specific Reagent | Product Type |

|---|---|---|

| Organocuprate | (CH3)2CuLi | Alkylated Cyclopentane |

| Enolate | Lithium diisopropylamide (LDA) / Acetone | γ-Keto Cyclopentane Derivative |

| Terminal Alkyne Anion | Sodium acetylide | Alkylated Alkyne |

Preparation of Functionalized Cyclopentane Frameworks for Advanced Chemical Research

The derivatization of 1-(chloromethyl)-1-methylcyclopentane through the reactions described above leads to a diverse array of functionalized cyclopentane frameworks. These frameworks are of significant interest in advanced chemical research, particularly in the fields of medicinal chemistry and materials science. The cyclopentane ring provides a rigid scaffold that can be decorated with various functional groups to modulate biological activity or material properties.

For instance, the introduction of amine or alcohol functionalities can provide sites for hydrogen bonding, which is crucial for molecular recognition in biological systems. The attachment of aromatic or heteroaromatic rings via carbon-carbon bond forming reactions can lead to compounds with potential applications as pharmaceutical agents. The ability to systematically modify the substituents on the cyclopentane ring allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Role as an Intermediate in Multi-Step Organic Syntheses for Specialized Compounds

Due to its specific structure and reactivity, 1-(chloromethyl)-1-methylcyclopentane is a valuable intermediate in multi-step organic syntheses aimed at producing specialized and complex target molecules. In a synthetic sequence, this compound can be introduced as a key building block, with the chloromethyl group serving as a latent functionality for subsequent transformations.

An example of its role as an intermediate would be in a synthesis where the 1-methylcyclopentylmethyl group is first installed via a nucleophilic substitution or a carbon-carbon bond forming reaction. In later steps of the synthesis, the newly introduced functional group (e.g., an ether, amine, or nitrile) can be further modified or used to direct subsequent reactions on other parts of the molecule. This strategic use of 1-(chloromethyl)-1-methylcyclopentane allows for the efficient and controlled construction of complex molecular architectures that would be difficult to access through other synthetic routes.

Future Research Directions and Emerging Areas in Chloromethyl Cyclopentane Chemistry

Innovations in Environmentally Benign Synthesis of Halogenated Cycloalkanes

The chemical industry's growing emphasis on sustainability is driving the development of greener synthetic routes for halogenated compounds. organic-chemistry.orgnumberanalytics.com Traditional methods for the synthesis of halogenated cycloalkanes often involve harsh reagents and generate significant waste. rsc.org Future research will likely focus on developing more environmentally benign alternatives.

One promising area is the use of alternative solvents that are less toxic and more biodegradable than traditional chlorinated or aromatic hydrocarbons. numberanalytics.com Research into solvent-free reaction conditions, such as grindstone techniques where reactions are initiated by the mechanical grinding of solid reactants, also presents an eco-friendly approach. impactfactor.org

Furthermore, the development of catalytic systems that can achieve halogenation with higher atom economy and selectivity is a key goal. organic-chemistry.org This includes the use of catalysts that can operate under milder conditions and are recyclable. For instance, the replacement of stoichiometric halogenating agents with catalytic amounts of reagents that can be regenerated in situ is a central tenet of green chemistry. organic-chemistry.org The principles of green chemistry, such as waste prevention and the use of renewable feedstocks, will be integral to designing these new synthetic pathways. numberanalytics.com

Table 1: Comparison of Traditional and Green Synthesis Approaches for Halogenated Cycloalkanes

| Feature | Traditional Synthesis | Green Synthesis |

| Solvents | Often hazardous (e.g., chlorinated hydrocarbons) | Benign alternatives (e.g., ionic liquids, biomass-derived solvents), solvent-free conditions |

| Reagents | Often stoichiometric and hazardous | Catalytic, recyclable, and less toxic |

| Waste Generation | High | Minimized |

| Energy Consumption | Often high | Reduced through milder reaction conditions |

| Atom Economy | Often low | Maximized |

Unveiling Novel Reactivity Profiles through Advanced Catalysis and Mechanistic Insight

The reactivity of 1-(chloromethyl)-1-methylcyclopentane is largely dictated by the C-Cl bond. While classic nucleophilic substitution and elimination reactions are known, future research will likely focus on uncovering novel reactivity patterns through the use of advanced catalytic systems. For instance, transition metal-catalyzed cross-coupling reactions could enable the formation of new carbon-carbon and carbon-heteroatom bonds at the chloromethyl group, significantly expanding the synthetic utility of this compound.

A deeper mechanistic understanding of these transformations is crucial for catalyst design and reaction optimization. Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into reaction pathways and transition state geometries. researchgate.net For example, mechanistic studies on the ring-opening of methylcyclopentane (B18539) over various metal catalysts have provided a basis for understanding C-C bond scission, which could be relevant for designing catalysts to control the reactivity of substituted cyclopentanes. researchgate.net Understanding the factors that govern the stability of carbocation intermediates, which can be formed during SN1-type reactions of tertiary halides like 1-chloro-1-methylcyclopentane, is also a key area for further investigation. quora.com

Harnessing Electrochemical Methods for Complex Transformations of Chloromethyl Compounds

Organic electrochemistry is emerging as a powerful and sustainable tool in synthesis, offering an alternative to traditional redox reagents by using electrons to drive chemical reactions. acs.orgnih.gov The application of electrochemical methods to the transformation of chloromethyl compounds like 1-(chloromethyl)-1-methylcyclopentane is a promising area for future research.

Electrochemical reduction of the C-Cl bond can generate radical or anionic intermediates, which can then participate in a variety of bond-forming reactions. acs.org For example, electrochemical reductive coupling of organohalides with electrophiles has been demonstrated. acs.org This approach could be used to introduce new functional groups at the chloromethyl position of 1-(chloromethyl)-1-methylcyclopentane. Furthermore, paired electrolysis, where both anodic and cathodic reactions contribute to the desired transformation, could offer highly efficient and atom-economical synthetic routes. nih.gov The electrochemical alkoxyhalogenation of alkenes using organohalides as the halide source is an example of such a convergent process. acs.orgorganic-chemistry.org

Computational Design and Prediction of Novel Chloromethyl Cyclopentane (B165970) Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. acs.org These techniques can be applied to the in silico design of novel derivatives of 1-(chloromethyl)-1-methylcyclopentane with desired properties. By computationally screening virtual libraries of compounds, researchers can identify candidates with enhanced biological activity or specific material properties before undertaking their synthesis.

For instance, quantitative structure-activity relationship (QSAR) studies can be used to correlate the structural features of cyclopentane derivatives with their biological activity, guiding the design of more potent analogues. nih.gov The conformational preferences of substituted cyclopentanes can also be predicted using computational methods, which is crucial for understanding their interaction with biological targets. acs.org The cyclobutane (B1203170) ring, a related strained carbocycle, has found increasing use in drug design, suggesting that the unique three-dimensional structure of cyclopentane derivatives could also be exploited to create novel therapeutic agents. nih.gov

Exploration of Stereocontrol in Untapped Reaction Pathways for Cyclic Systems

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly for the synthesis of complex, biologically active molecules. nih.govnih.gov While significant progress has been made in the stereocontrolled synthesis of substituted cyclopentanes, many reaction pathways remain unexplored for compounds like 1-(chloromethyl)-1-methylcyclopentane. organic-chemistry.orgoregonstate.edu

Future research will likely focus on the development of new catalytic asymmetric methods to control the stereochemistry of reactions involving the cyclopentane ring and its substituents. For example, enantioselective functionalization of the cyclopentane ring through C-H activation could provide a direct route to chiral derivatives. nih.gov The stereoselective synthesis of highly substituted cyclopentanes bearing multiple stereocenters is a significant challenge that can be addressed through the development of novel domino or cascade reactions. nih.gov Furthermore, understanding the influence of existing stereocenters on the outcome of subsequent reactions is crucial for the stereocontrolled synthesis of complex target molecules. nih.gov The application of organocatalysis, which utilizes small organic molecules as catalysts, is another promising avenue for achieving high levels of stereocontrol in the functionalization of cyclic systems. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.